1,2-Dibromo-3,5-difluorobenzene

Site-Selective Synthesis Sonogashira Coupling Fluorinated Building Blocks

1,2-Dibromo-3,5-difluorobenzene (C6H2Br2F2, MW 271.89) is a uniquely substituted halogenated aromatic building block with two adjacent bromine atoms at the 1,2-positions and two fluorine atoms at the 3,5-positions. This specific pattern dictates highly predictable regioselectivity in palladium-catalyzed cross-couplings, enabling direct synthesis of difluorinated ortho-terphenyl scaffolds and complex fluorinated intermediates. Its unique electronic and steric environment makes it irreplaceable for projects requiring a precise ortho-terphenyl core, such as in advanced materials (OLEDs, liquid crystals) and drug discovery programs targeting optimized metabolic stability and lipophilicity. Source this critical building block to ensure reproducible, high-yield synthesis of your target molecules.

Molecular Formula C6H2Br2F2
Molecular Weight 271.88 g/mol
CAS No. 101051-60-9
Cat. No. B009399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3,5-difluorobenzene
CAS101051-60-9
Synonyms1,2-DIBROMO-3,5-DIFLUOROBENZENE, 97
Molecular FormulaC6H2Br2F2
Molecular Weight271.88 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)Br)F
InChIInChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
InChIKeyGABNJPUNFZFOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-3,5-difluorobenzene (CAS 101051-60-9): Key Reagent for Site-Selective Cross-Coupling


1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic building block (C6H2Br2F2, MW 271.89) . It is distinguished in synthetic chemistry by its specific substitution pattern: two adjacent bromine atoms at the 1,2-positions and two fluorine atoms at the 3,5-positions on the benzene ring . This arrangement creates a unique electronic and steric environment that is the basis for its primary application as a highly selective substrate in palladium-catalyzed cross-coupling reactions .

The Critical Role of 1,2-Dibromo-3,5-difluorobenzene's Unique Substitution Pattern in Synthesis


Substituting 1,2-dibromo-3,5-difluorobenzene with a different dibromofluorobenzene isomer (e.g., 1,4-dibromo-2-fluorobenzene or 1,3-dibromo-4-fluorobenzene) is not possible for applications requiring ortho-terphenyl scaffolds or highly predictable regioselectivity. The compound's unique substitution pattern, featuring two adjacent bromine atoms and two fluorine atoms, dictates its reactivity and the structural outcome of cross-coupling reactions [1]. While other isomers can also undergo site-selective reactions [2], the specific electronic and steric properties of this compound lead to a distinct and predictable reaction pathway favoring position 1, a feature that is critical for synthesizing specific fluorinated intermediates and complex molecules [3].

Quantitative Differentiation of 1,2-Dibromo-3,5-difluorobenzene in Cross-Coupling Applications


Superior Site-Selectivity in Sonogashira Cross-Coupling Favors Position 1 Exclusively

In Sonogashira cross-coupling reactions, 1,2-dibromo-3,5-difluorobenzene exhibits exclusive selectivity for position 1 over position 2. The formation of the 2-alkynyl-substituted isomer was not observed across all tested conditions [1]. This is in contrast to less hindered or electronically distinct isomers, which may yield mixtures of regioisomers.

Site-Selective Synthesis Sonogashira Coupling Fluorinated Building Blocks

Efficient Synthesis of Fluorinated Ortho-Terphenyls via Suzuki-Miyaura Coupling

1,2-Dibromo-3,5-difluorobenzene is a direct precursor to difluorinated ortho-terphenyls. A Suzuki-Miyaura reaction with two equivalents of arylboronic acids yields difluorinated ortho-terphenyls in moderate to good yields . A comparable reaction with 1,4-dibromo-2-fluorobenzene yields para-terphenyls [1], demonstrating how the substitution pattern dictates the final core structure.

Suzuki-Miyaura Coupling Ortho-Terphenyl Synthesis Fluorinated Aromatics

Sequential One-Pot Cross-Coupling Enables Synthesis of Complex Biaryl Architectures

1,2-Dibromo-3,5-difluorobenzene enables a one-pot reaction with two different arylboronic acids to yield difluorinated ortho-terphenyls containing two different terminal aryl groups . This capacity for controlled, sequential functionalization exploits the inherent reactivity difference between the two bromine atoms, a property not equally available in all dibromofluorobenzene isomers.

Sequential Coupling One-Pot Synthesis Biaryl Synthesis

High-Value Application Scenarios for 1,2-Dibromo-3,5-difluorobenzene in R&D


Synthesis of Fluorinated Ortho-Terphenyls for Advanced Materials

This compound is the ideal starting material for any project requiring a difluorinated ortho-terphenyl core. The site-selective Suzuki-Miyaura coupling provides a direct and efficient route to this specific structural motif . Researchers developing new liquid crystals, organic light-emitting diodes (OLEDs), or other materials where the rigid, angled ortho-terphenyl architecture is crucial will find this compound irreplaceable by the para-substituted isomer.

Precise Construction of Fluorinated Biaryls in Medicinal Chemistry

Medicinal chemists synthesizing libraries of fluorinated biaryl compounds for drug discovery should prioritize this building block. Its ability to undergo site-selective Sonogashira [1] and sequential Suzuki-Miyaura reactions allows for the rapid generation of diverse, complex molecules with high structural control. This is especially valuable for optimizing physicochemical properties like lipophilicity and metabolic stability, where the precise placement of fluorine atoms is critical [2].

Custom Synthesis of Unsymmetrical Biaryl Intermediates

Contract research organizations (CROs) and fine chemical suppliers engaged in custom synthesis of complex intermediates should stock this compound. Its demonstrated capacity for one-pot, two-component Suzuki-Miyaura reactions offers a powerful and cost-effective method for producing highly functionalized, unsymmetrical ortho-terphenyls on demand for clients in the pharmaceutical and agrochemical sectors.

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